Electrochemical Chlorination Yield
The key structural precursor to the target compound, 4-chloro-3,5-dimethylpyrazole, is synthesized via direct electrochemical chlorination. A comparative study on pyrazole chlorination efficiency demonstrated that 3,5-dimethylpyrazole achieves a 92% yield of the 4-chloro product, significantly outperforming unsubstituted pyrazole (68% yield) and 1,5-dimethylpyrazole (53% yield) [1]. This establishes a quantifiable advantage for accessing the 4-chloro-3,5-dimethyl substitution pattern required for the final acetaldehyde derivative, which is critical for sourcing a high-yield and reproducible synthetic intermediate.
| Evidence Dimension | Electrochemical chlorination yield to 4-chloro derivative |
|---|---|
| Target Compound Data | 92% yield (from 3,5-dimethylpyrazole to 4-chloro-3,5-dimethylpyrazole) |
| Comparator Or Baseline | 68% yield (pyrazole to 4-chloropyrazole); 53% yield (1,5-dimethylpyrazole to 4-chloro-1,5-dimethylpyrazole) |
| Quantified Difference | 24–39 percentage points higher yield for the 3,5-dimethyl precursor |
| Conditions | Galvanostatic diaphragm electrolysis on a Pt anode in aqueous NaCl solution |
Why This Matters
A higher-yielding synthetic step to the core intermediate directly translates to better atom economy, lower cost, and more reliable supply for the procurement of the final aldehyde compound.
- [1] Lyalin, B. V., Lozanova, A. V., Petrosyan, V. A., & Moiseenkov, A. M. (2008). Electrosynthesis of 4-chloro derivatives of pyrazole and alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326. View Source
